molecular formula C7H5Br2I B2826484 4-Bromo-3-iodobenzyl bromide CAS No. 1261448-45-6

4-Bromo-3-iodobenzyl bromide

Cat. No.: B2826484
CAS No.: 1261448-45-6
M. Wt: 375.829
InChI Key: LOOYOQGDKQDGGY-UHFFFAOYSA-N
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Description

4-Bromo-3-iodobenzyl bromide is an organic compound with the molecular formula C7H5Br2I. It is a derivative of benzene, where the benzene ring is substituted with bromine and iodine atoms at the 4th and 3rd positions, respectively, and a bromomethyl group at the 1st position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Bromo-3-iodobenzyl bromide can be synthesized through the bromination of 3-iodotoluene. The process involves the use of bromine and a suitable solvent such as dichloromethane. The reaction is typically carried out at room temperature under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-3-iodobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include azides, thiols, and ethers.

    Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.

Scientific Research Applications

4-Bromo-3-iodobenzyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It can be used to modify biomolecules for studying biological processes.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-3-iodobenzyl bromide involves its reactivity towards nucleophiles and its ability to participate in coupling reactions. The bromine atoms act as leaving groups, allowing the compound to undergo substitution reactions. In coupling reactions, the iodine atom facilitates the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-3-iodobenzyl bromide is unique due to the presence of both bromine and iodine atoms on the benzene ring, which provides it with distinct reactivity and versatility in chemical synthesis. This dual halogenation allows for selective reactions and the formation of complex molecules that are not easily accessible with other similar compounds .

Properties

IUPAC Name

1-bromo-4-(bromomethyl)-2-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2I/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOOYOQGDKQDGGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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